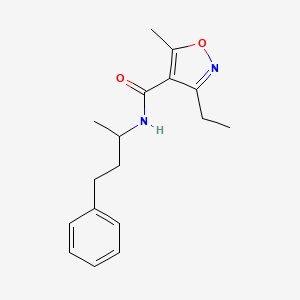
3-ethyl-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide
Descripción general
Descripción
3-ethyl-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide, also known as EMPP, is a compound that has gained significant attention in the field of scientific research. EMPP is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mecanismo De Acción
The exact mechanism of action of 3-ethyl-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide is not yet fully understood. However, it has been suggested that this compound acts as a modulator of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has also been suggested that this compound may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, motivation, and cognition. This compound has also been found to modulate the activity of various ion channels and receptors in the brain, which are involved in the regulation of neuronal excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethyl-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. This compound is also highly selective for its target receptors, which allows for specific modulation of neurotransmitter systems in the brain. However, this compound also has some limitations for use in lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. This compound is also a highly lipophilic compound, which can make it difficult to control its distribution and metabolism in vivo.
Direcciones Futuras
There are several future directions for research on 3-ethyl-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide. One potential direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential direction is to explore its potential applications in the field of drug discovery, as it has been shown to exhibit significant activity against various drug targets. Additionally, further research is needed to fully understand the mechanism of action of this compound and its long-term effects on neuronal function and behavior.
Aplicaciones Científicas De Investigación
3-ethyl-5-methyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been found to have potential applications in the field of drug discovery, as it has been shown to exhibit significant activity against various drug targets.
Propiedades
IUPAC Name |
3-ethyl-5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-15-16(13(3)21-19-15)17(20)18-12(2)10-11-14-8-6-5-7-9-14/h5-9,12H,4,10-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFDMWXHOBDMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)CCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4724852.png)
![3-(2-fluorophenyl)-2-{[(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B4724853.png)

![3-allyl-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4724864.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B4724872.png)
![3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B4724885.png)
![2-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]benzohydrazide](/img/structure/B4724889.png)
![N-(4-acetylphenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4724890.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4724894.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4724899.png)

![5-(2-propyn-1-ylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4724918.png)

![2-{4-[(4-ethoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4724942.png)